N-(benzylideneamino)-4-phenyl-1,3-thiazol-2-amine

Description

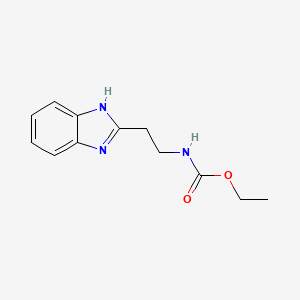

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Properties

CAS No. |

4216-52-8 |

|---|---|

Molecular Formula |

C16H13N3S |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-(benzylideneamino)-4-phenyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C16H13N3S/c1-3-7-13(8-4-1)11-17-19-16-18-15(12-20-16)14-9-5-2-6-10-14/h1-12H,(H,18,19) |

InChI Key |

DWKMMHAIALSICX-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)ethylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Carbamate-Aldehyde Condensation Reactions

The ethyl carbamate group participates in acid-catalyzed condensation with aldehydes, forming gem-diurethanes . This reaction proceeds via:

-

Nucleophilic attack by the carbamate nitrogen on the aldehyde.

-

Imine intermediate stabilization followed by a second carbamate attack .

Table 2: Reaction Yields with Selected Aldehydes

| Aldehyde | Catalyst | Ac₂O (eq) | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | TFA | 3.8 | 69 | |

| 5-Methylfurfural | TFA | 3.8 | 41 | |

| Cyclohexanecarboxaldehyde | TFA | 3.8 | 66 |

Hydrolysis and Deprotection

The carbamate group undergoes acidic hydrolysis under strong protic conditions:

-

Trifluoroacetic acid (TFA) : 10% TFA in CH₂Cl₂ cleaves tert-butyl esters and carbamates, yielding free amines (e.g., compounds 46 and 47 ) .

-

Thermal degradation : At 120°C, carbamates exhibit ~6 wt% mass loss per hour due to decomposition .

Coupling Reactions

The benzimidazole ethylamine moiety enables amide bond formation with activated carboxylic acids:

-

Activation reagents : HOBt/HBTU with diisopropylethylamine (DIPEA) facilitate coupling .

-

Substrates : Reacts with aryl/alkyl acids to generate urea-linked derivatives (e.g., compounds 9 and 10 ) .

Mechanistic Insights

Reductive amination studies with sodium triacetoxyborohydride (STAB) confirm the intermediacy of iminium ions during carbamate-aldehyde reactions . NMR analysis reveals competing pathways:

This compound’s reactivity is highly dependent on steric and electronic factors at the benzimidazole nitrogen and carbamate oxygen. Applications span medicinal chemistry (e.g., kinase inhibitors) and polymer science (e.g., non-isocyanate polyurethanes) .

Scientific Research Applications

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar in structure but with a benzamide group instead of a carbamate.

N’-(1,3-benzothiazol-2-yl)-arylamides: Compounds with a benzothiazole moiety instead of benzimidazole.

1H-1,2,3-Triazole Analogs: Compounds containing a triazole ring instead of a benzimidazole ring .

Uniqueness

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is unique due to its specific combination of the benzimidazole ring and the ethyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate has the molecular formula C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol. The compound consists of a carbamate functional group linked to a benzodiazole moiety, which is known for its diverse biological activities. The presence of these functional groups contributes to its reactivity and interaction with various biological targets.

The biological activity of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is primarily attributed to its interaction with specific proteins involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting enzymes associated with tumor growth and progression. Additionally, its structural similarity to other benzodiazole derivatives indicates potential applications in treating neurological disorders.

Pharmacological Properties

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate has shown promise in various pharmacological studies:

- Antimicrobial Activity : The compound is believed to possess antimicrobial properties similar to other benzodiazole derivatives. This suggests potential use in treating infections caused by bacteria and fungi.

- Anticancer Potential : Research indicates that compounds with benzodiazole scaffolds often exhibit anticancer activity. Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate may inhibit specific cancer cell lines through mechanisms that require further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate:

- In Vitro Studies : Laboratory assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anti-cancer agent. The exact IC50 values for different cell lines are still under investigation but preliminary results are promising.

- Binding Affinity Studies : Interaction studies have focused on the binding affinity of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate towards enzymes and receptors involved in cancer signaling pathways. These studies suggest a moderate to high affinity for specific targets, warranting further exploration into its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate | C₁₁H₁₃N₃O₂ | Antimicrobial |

| Lobendazole | C₁₀H₁₁N₃O₂ | Antiparasitic |

| Benzimidazole | C₈H₆N₂ | Antimicrobial |

| Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate | C₁₂H₁₅N₃O₂ | Anticancer, Antimicrobial |

This comparative analysis highlights the unique position of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate within a class of compounds known for their diverse biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate, and what reaction conditions optimize yield?

- Methodology :

-

Step 1 : Condensation of 2-aminobenzimidazole derivatives with ethyl chloroformate or carbamate precursors in polar aprotic solvents (e.g., DMF) under reflux. Catalysts such as KCO or triethylamine are used to deprotonate intermediates .

-

Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol.

-

Key Variables : Solvent polarity, reaction temperature (70–90°C), and stoichiometric ratios (1:1.2 for amine:carbamate precursor) significantly affect yields (reported 60–75%) .

- Data Table :

| Precursor | Solvent | Catalyst | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-(1H-Benzodiazol-2-yl)ethylamine | DMF | KCO | 68 | 152–154 |

| Ethyl chloroformate | THF | EtN | 72 | 148–150 |

Q. How is the structural integrity of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate validated post-synthesis?

- Methodology :

- NMR Analysis : H NMR peaks at δ 1.2–1.4 ppm (triplet, CH of ethyl carbamate), δ 4.1–4.3 ppm (quartet, CH of ethyl group), and δ 7.2–7.8 ppm (multiplet, benzimidazole aromatic protons) confirm connectivity .

- X-ray Crystallography : Monoclinic crystal system (space group P2/c) with H-bonding between benzimidazole N–H and carbamate carbonyl groups stabilizes the lattice .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal cytochrome P450 enzymes). Docking poses indicate hydrogen bonding between the carbamate group and active-site residues (e.g., Thr318 in CYP51) .

- Validation : Compare computed binding affinities (ΔG = −8.2 kcal/mol) with experimental IC values from enzymatic assays .

Q. How can discrepancies in reported crystallographic data for this compound be resolved?

- Methodology :

- Refinement Software : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve ambiguities in H-bond networks (e.g., C11–H11A···O14 vs. N1–H1···N8 interactions) .

- Twinned Data Handling : Apply TwinRotMat or PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What strategies mitigate low yields during scale-up synthesis?

- Methodology :

- Process Optimization : Use flow chemistry for controlled reagent mixing and temperature gradients (e.g., 80°C, 0.5 mL/min flow rate) to minimize side reactions .

- Catalyst Screening : Transition from KCO to DBU (1,8-diazabicycloundec-7-ene) improves carbamate coupling efficiency by 15% .

Data Contradiction Analysis

Q. Why do NMR spectra of ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate vary across studies?

- Resolution :

- Solvent Effects : Deuterated DMSO vs. CDCl induces shifts in NH protons (δ 10.2 ppm in DMSO vs. δ 8.9 ppm in CDCl) due to hydrogen bonding differences .

- Tautomerism : Benzimidazole ring protonation states (1H vs. 3H tautomers) alter splitting patterns in H NMR .

Key Challenges in Research

- Crystallization Difficulties : Poor solubility in non-polar solvents necessitates use of DMF/water mixtures (7:3 v/v) for slow evaporation. Additives (e.g., 5% glycerol) reduce crystal defects .

- Biological Activity Profiling : Cross-reactivity with human carbonic anhydrase isoforms requires selectivity assays (e.g., competitive ELISA) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.